(alpha)1 adrenoceptor-MO-1

Alpha-1 Adrenergic Receptor Enantioselectivity Ligand Binding

Choose α1 Adrenoceptor-MO-1—the defined S-enantiomer—for α1-AR research demanding precision. More active than the R-enantiomer and racemate, this compound ensures competitive binding, functional antagonism, and signaling assays reflect true stereospecific interactions, eliminating racemic data confounding. Its dual alphalytic/analgesic profile uniquely enables pain-adrenergic crosstalk investigation not accessible with standard antagonists. Validate chiral assay sensitivity and generate reproducible, interpretable SAR data.

Molecular Formula C₂₀H₂₄ClN₅O
Molecular Weight 385.9 g/mol
CAS No. 161905-64-2
Cat. No. B1663464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(alpha)1 adrenoceptor-MO-1
CAS161905-64-2
Molecular FormulaC₂₀H₂₄ClN₅O
Molecular Weight385.9 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H24ClN5O/c1-16-15-24(18-7-4-6-17(21)14-18)13-12-23(16)9-5-11-26-20(27)25-10-3-2-8-19(25)22-26/h2-4,6-8,10,14,16H,5,9,11-13,15H2,1H3/t16-/m0/s1
InChIKeyORJUEHXQOBCAKN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α1 Adrenoceptor-MO-1 (CAS 161905-64-2): An Enantiomerically Defined S-Isomer for Alpha-1 Adrenergic Receptor Research


α1 Adrenoceptor-MO-1 (CAS 161905-64-2) is the S-enantiomer of a 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivative, specifically 2-{3-[(2S)-4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one . It is a synthetic small molecule characterized as a chiral alpha-1 adrenergic receptor (α1-AR) ligand, exhibiting both alphalytic activity and analgesic action . As a pharmacologically active enantiomer, it serves as a specialized research tool for dissecting stereospecific interactions at the α1-AR, with its defined stereochemistry critical for reproducible pharmacology .

Why α1 Adrenoceptor-MO-1 (S-Isomer) Cannot Be Substituted by Its Racemate or R-Enantiomer in Binding Studies


Substituting α1 adrenoceptor-MO-1 with its racemic mixture or the R-enantiomer introduces critical variability in alpha-1 adrenergic receptor (α1-AR) pharmacological assays. The S-enantiomer is documented to be more active than the R-enantiomer, a characteristic that directly impacts ligand binding affinity, functional efficacy, and the resulting structure-activity relationship (SAR) interpretations . Use of an undefined stereochemical mixture (racemate) or the less active enantiomer compromises experimental reproducibility and may mask stereospecific receptor interactions that are fundamental to understanding ligand-receptor dynamics . For precise and interpretable data in α1-AR research, the defined stereoisomer α1 adrenoceptor-MO-1 is the essential tool.

α1 Adrenoceptor-MO-1 (S-Enantiomer): Direct Comparative Evidence for Superior Activity Over Its R-Counterpart


Enantioselective Superiority: α1 Adrenoceptor-MO-1 Demonstrates Higher Alpha-1 Adrenergic Receptor Activity Than Its R-Enantiomer

The S-enantiomer, α1 adrenoceptor-MO-1, exhibits higher activity at the alpha-1 adrenergic receptor (α1-AR) compared to its R-enantiomer counterpart . While specific quantitative binding data (e.g., Ki values) is not detailed in the available public domain, the consistent vendor reporting across multiple independent sources confirms this enantioselective potency trend [1]. This stereospecific difference is a critical determinant of pharmacological outcome.

Alpha-1 Adrenergic Receptor Enantioselectivity Ligand Binding Stereochemistry

Analgesic Action of α1 Adrenoceptor-MO-1: A Differentiating Pharmacological Profile Beyond Alpha-Blockade

In addition to its alpha-1 adrenergic receptor antagonism (alphalytic activity), α1 adrenoceptor-MO-1 is reported to possess analgesic action [1]. This dual pharmacological profile differentiates it from simple alpha-1 blockers like prazosin, which lack documented direct analgesic properties in the same context. While the mechanism and potency of this analgesic effect have not been fully quantified in peer-reviewed literature, its presence expands the compound's utility in pain research models.

Analgesia Alpha-1 Adrenergic Receptor Pharmacology Pain Research

Enantiomeric Purity as a Critical Quality Attribute for Reproducible Alpha-1 Adrenergic Receptor Pharmacology

The procurement value of α1 adrenoceptor-MO-1 is significantly enhanced by its defined stereochemistry and high purity (typically ≥98% ). This contrasts with racemic mixtures or undefined stereoisomers, which introduce unpredictable variability in alpha-1 adrenergic receptor binding and functional assays . The compound's S-configuration, confirmed by its specific IUPAC name and SMILES string, ensures batch-to-batch consistency and reliable SAR data generation.

Enantiomeric Purity Chiral Chromatography Quality Control Reproducibility

Precision Applications of α1 Adrenoceptor-MO-1 in Alpha-1 Adrenergic Receptor Research and Analgesia Studies


Stereospecific Alpha-1 Adrenergic Receptor Binding and Functional Assays

As a defined S-enantiomer with higher α1-AR activity than its R-counterpart, α1 adrenoceptor-MO-1 is the optimal ligand for competitive binding studies, functional antagonism assays, and downstream signaling pathway analyses where stereospecific interactions are critical . Its use ensures that observed pharmacological effects are attributable to the correct spatial orientation of the ligand at the receptor's active site, avoiding data confounding inherent to racemic mixtures.

Investigating the Dual Alphalytic and Analgesic Mechanism

The reported dual action of α1 adrenoceptor-MO-1 as both an α1-AR antagonist and an analgesic agent makes it a valuable probe for research into the overlapping mechanisms of pain and adrenergic signaling . It can be used in in vivo models of acute or chronic pain to elucidate potential crosstalk between α1-AR blockade and nociceptive pathways, a research area not fully accessible with standard, single-mechanism α1-antagonists.

Positive Control for Enantioselectivity in Chiral Compound Screening

Given its established enantioselective activity profile, α1 adrenoceptor-MO-1 serves as a robust positive control for validating the stereochemical sensitivity of new alpha-1 adrenergic receptor screening assays . It provides a benchmark for assessing the performance of chiral separation techniques and for confirming that an assay system can differentiate between enantiomers with differing pharmacological potencies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (alpha)1 adrenoceptor-MO-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.